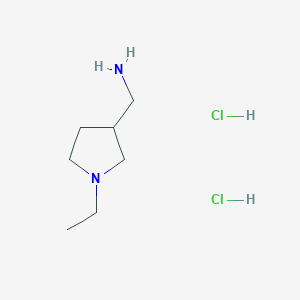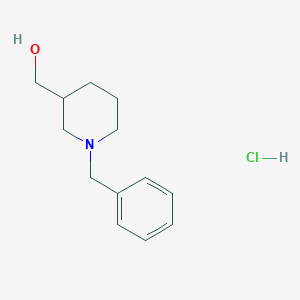
(1-Benzylpiperidin-3-YL)methanol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. This compound is known for its unique structure and properties, making it a valuable subject of study in scientific research.
Preparation Methods
The synthesis of (1-Benzylpiperidin-3-YL)methanol hydrochloride involves several steps. One common method includes the reaction of piperidine with benzyl chloride, followed by the reduction of the resulting product to obtain 1-(phenylmethyl)piperidine. This intermediate is then reacted with formaldehyde to produce 3-Piperidinemethanol, 1-(phenylmethyl)-, which is subsequently converted to its hydrochloride salt .
Chemical Reactions Analysis
(1-Benzylpiperidin-3-YL)methanol hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide
Scientific Research Applications
(1-Benzylpiperidin-3-YL)methanol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: It serves as a precursor in the synthesis of biologically active molecules.
Medicine: This compound is studied for its potential therapeutic properties, including its use in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1-Benzylpiperidin-3-YL)methanol hydrochloride involves its interaction with specific molecular targets and pathways. It can act as an agonist or antagonist at various receptors, influencing cellular signaling pathways. The exact mechanism depends on the specific application and the biological system being studied .
Comparison with Similar Compounds
(1-Benzylpiperidin-3-YL)methanol hydrochloride can be compared with other similar compounds, such as:
2-Piperidinemethanol: Differing in the position of the hydroxyl group.
4-Piperidinemethanol: Another positional isomer with different chemical properties.
1-Methyl-2-piperidinemethanol: A methylated derivative with unique characteristics. These compounds share some similarities in their chemical structure but differ in their reactivity and applications, highlighting the uniqueness of this compound.
Properties
IUPAC Name |
(1-benzylpiperidin-3-yl)methanol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO.ClH/c15-11-13-7-4-8-14(10-13)9-12-5-2-1-3-6-12;/h1-3,5-6,13,15H,4,7-11H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSMHERUZRUFFGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=CC=C2)CO.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
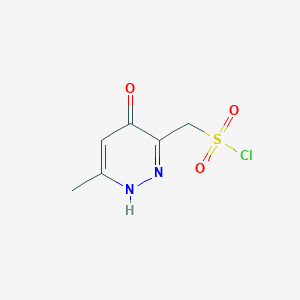
![2-[(5-oxo-1,2-dihydro-1,2,4-triazol-3-yl)sulfanyl]acetic acid](/img/structure/B7953406.png)
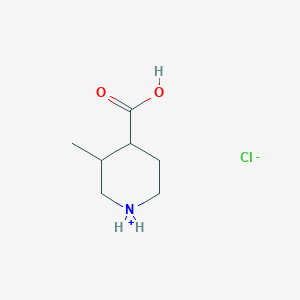
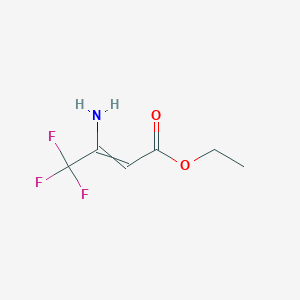
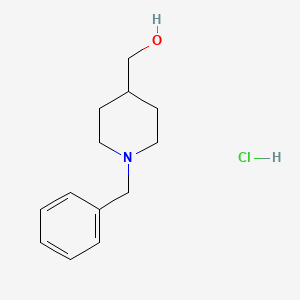
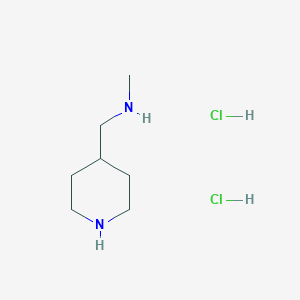
![[1-(Propan-2-yl)piperidin-3-yl]methanol hydrochloride](/img/structure/B7953480.png)
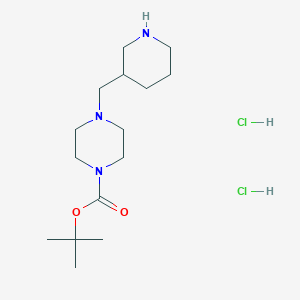


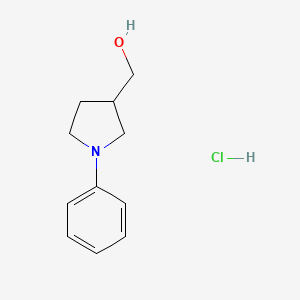
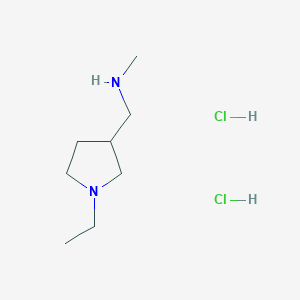
![N-[(2-Methyl-1,3-thiazol-4-yl)methyl]piperidine-4-carboxamide dihydrochloride](/img/structure/B7953518.png)
